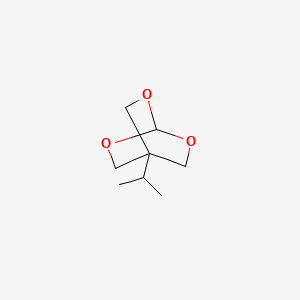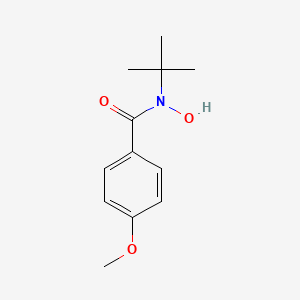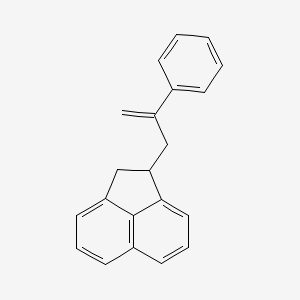
Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a bromobutyl group, a cyclopentane ring, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate typically involves the reaction of a cyclopentanone derivative with a bromobutyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the cyclopentane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Conversion of the carbonyl group to an alcohol.
Oxidation: Introduction of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The bromobutyl group can participate in nucleophilic substitution reactions, while the carbonyl group in the cyclopentane ring can undergo reduction or oxidation. These interactions can lead to the formation of new compounds with different biological or chemical properties.
Comparación Con Compuestos Similares
Ethyl 4-bromobutyrate: Similar in structure but with an ethyl ester instead of a methyl ester.
4-Bromobutyryl chloride: Contains a bromobutyl group but with a chloride instead of a carboxylate ester.
tert-Butyl bromide: Features a tert-butyl group attached to a bromide substituent.
Uniqueness: Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate is unique due to its combination of a bromobutyl group and a cyclopentane ring with a carboxylate ester
Propiedades
Número CAS |
61114-31-6 |
|---|---|
Fórmula molecular |
C11H17BrO3 |
Peso molecular |
277.15 g/mol |
Nombre IUPAC |
methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H17BrO3/c1-15-10(14)11(6-2-3-8-12)7-4-5-9(11)13/h2-8H2,1H3 |
Clave InChI |
MHZAODSKLBSHHZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCCC1=O)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)
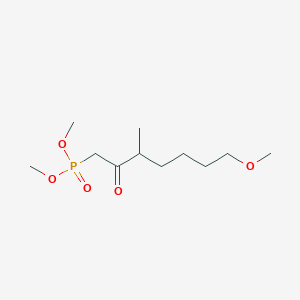



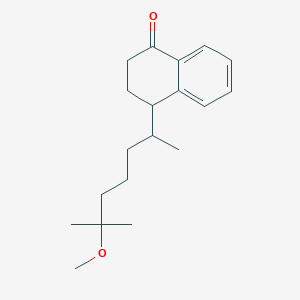
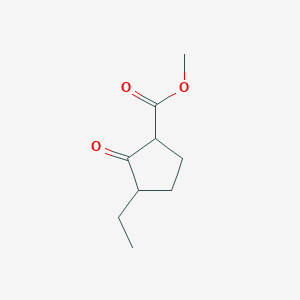
![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)
